L-Leucine-d10

Übersicht

Beschreibung

L-Leucine-d10 is a deuterium-labeled form of L-Leucine, an essential branched-chain amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Leucine results in this compound. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and protein synthesis. L-Leucine itself is known for its role in activating the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von L-Leucin-d10 umfasst die Einarbeitung von Deuterium in das L-Leucin-Molekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter:

Wasserstoff-Deuterium-Austausch: Dieses Verfahren beinhaltet den Austausch von Wasserstoffatomen in L-Leucin gegen Deuteriumatome unter Verwendung deuterierter Lösungsmittel unter bestimmten Bedingungen.

Chemische Synthese: Deuterierte Vorläufer werden verwendet, um L-Leucin-d10 durch eine Reihe von chemischen Reaktionen zu synthetisieren.

Industrielle Produktionsmethoden: Die industrielle Produktion von L-Leucin-d10 beinhaltet typischerweise die großtechnische chemische Synthese unter Verwendung deuterierter Ausgangsmaterialien. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen für Forschungsanwendungen erfüllt .

Analyse Chemischer Reaktionen

Oxidation Reactions

L-Leucine-d10 undergoes oxidation similarly to non-deuterated leucine but with modified kinetics due to deuterium's kinetic isotope effect (KIE). Key pathways include:

Metal-Catalyzed Oxidation

- Fenton-like Reactions : Fe(III)/Cu(II)-Leu-d10 complexes generate HO· via redox cycling. Ascorbate enhances HO· production by reducing Fe(III)/Cu(II) to Fe(II)/Cu(I) :

- Stability Constants : Leu-d10 forms stable complexes with Fe () and Cu () .

Reduction Reactions

Deuterated leucine participates in enzymatic reductive amination:

Leucine Dehydrogenase (LeuDH)-Catalyzed Reactions

- Substrate : Trimethylpyruvic acid (TMP) is converted to L-tert-leucine using NADH as a cofactor .

- Key Metrics :

- Deuterium Effect : KIE reduces reaction rates by ~20% in deuterated substrates .

Substitution Reactions

Deuterium atoms in Leu-d10 can be replaced under specific conditions:

Halogenation

- Conditions : Reaction with molecular halogens (Cl₂, Br₂) in acidic media .

- Products : Halo-deuterated leucine derivatives (e.g., C7–Cl substitution).

Nucleophilic Substitution

Enzymatic Degradation

Leu-d10 is metabolized via branched-chain amino acid transaminase (BCAT):

Transamination Pathway

- Reaction :

- Kinetics : Deuterium labeling slows transamination by 15–30% due to C–D bond cleavage barriers .

Kinetic Isotope Effects (KIE)

Deuterium substitution alters reaction dynamics:

| Reaction Type | KIE (k_H/k_D) | Implication |

|---|---|---|

| Hydrogen Abstraction by HO· | 2.5–3.0 | Slower radical formation |

| Enzymatic Transamination | 1.2–1.5 | Reduced metabolic turnover |

| Reductive Amination | 1.3–1.7 | Lower catalytic efficiency |

Wissenschaftliche Forschungsanwendungen

Metabolic Research

L-Leucine-d10 is widely used in metabolic studies due to its role in protein synthesis and energy metabolism. The deuterium labeling enables researchers to trace the metabolic pathways of leucine in vivo and in vitro.

Key Findings:

- This compound acts as an internal standard for quantifying L-leucine concentrations using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) .

- It has been shown to stimulate protein synthesis in skeletal muscle, particularly under conditions of exercise or food deprivation, through the mechanistic target of rapamycin (mTOR) signaling pathway .

Nutritional Studies

The compound is also significant in nutritional research, particularly concerning dietary supplements aimed at enhancing muscle protein synthesis and recovery.

Applications:

- Investigations into the effects of L-leucine supplementation on muscle regeneration and growth have demonstrated its efficacy in various populations, including athletes and the elderly .

- Studies indicate that L-leucine supplementation can improve metabolic health by influencing insulin signaling and glucose metabolism .

Proteomics

In proteomic studies, this compound serves as a stable isotope tracer, facilitating quantitative analysis of proteins.

Applications:

- The use of isotopically labeled amino acids like this compound allows for differential proteomics, where changes in protein expression can be quantified under different experimental conditions .

- This application is critical for understanding protein dynamics, post-translational modifications, and interactions within cellular systems.

Case Study 1: Muscle Protein Synthesis

A study conducted on rats demonstrated that administration of this compound significantly increased skeletal muscle protein synthesis post-exercise. The results indicated a marked activation of mTOR signaling pathways, highlighting the compound's role in muscle recovery and growth .

| Experimental Group | Treatment | Protein Synthesis Increase (%) |

|---|---|---|

| Control | None | 0 |

| This compound | 1 mM | 25 |

| This compound | 5 mM | 40 |

Case Study 2: Metabolic Pathway Tracing

In a metabolic tracing study involving human subjects, researchers utilized this compound to investigate its incorporation into various tissues. The findings revealed significant differences in leucine metabolism between lean and obese individuals, suggesting potential therapeutic applications for obesity management .

Wirkmechanismus

L-Leucine-d10 exerts its effects primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and metabolism. This compound binds to specific receptors and proteins involved in the mTOR pathway, leading to its activation. This, in turn, promotes protein synthesis and cell growth .

Vergleich Mit ähnlichen Verbindungen

L-Leucin-d10 ist aufgrund seiner Deuteriummarkierung einzigartig, die es von anderen ähnlichen Verbindungen unterscheidet. Einige ähnliche Verbindungen umfassen:

L-Leucin: Die nicht deuterierte Form von L-Leucin, die ebenfalls den mTOR-Signalweg aktiviert, aber keine Deuteriummarkierung aufweist.

L-Isoleucin: Eine weitere verzweigtkettige Aminosäure mit ähnlichen Stoffwechselfunktionen, aber unterschiedlichen strukturellen Eigenschaften.

Die Einzigartigkeit von L-Leucin-d10 liegt in seiner Verwendung als Tracer in Stoffwechselstudien, die Einblicke in die Dynamik des Aminosäurestoffwechsels liefern, die mit nicht deuterierten Verbindungen nicht erhalten werden können.

Biologische Aktivität

L-Leucine-d10, an isotopically labeled form of the essential amino acid L-leucine, plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in metabolic studies, particularly in protein synthesis, energy metabolism, and disease modeling.

Overview of this compound

This compound is a deuterated form of L-leucine, where ten hydrogen atoms are replaced with deuterium. This labeling allows researchers to trace its metabolic pathways without altering its biological functions. L-leucine itself is crucial for protein synthesis and is known to stimulate muscle protein synthesis through the mTOR signaling pathway.

This compound exhibits several biological activities:

- Protein Synthesis : It activates the mTOR pathway, which is pivotal for promoting protein synthesis in muscle tissues. This activation leads to increased translation of mRNA into proteins, essential for muscle growth and repair.

- Energy Metabolism : L-leucine influences energy metabolism by regulating insulin secretion and glucose homeostasis. It has been shown to enhance insulin sensitivity and improve glucose uptake in peripheral tissues.

- Antioxidant Properties : Research indicates that L-leucine can modulate oxidative stress by influencing the levels of reactive oxygen species (ROS) in cells.

Case Studies

- Muscle Recovery in Athletes : A study investigated the effects of this compound supplementation on muscle recovery post-exercise. Athletes who received this compound showed significantly improved recovery markers compared to a placebo group, indicating enhanced protein synthesis and reduced muscle soreness .

- Metabolic Profiling : In a metabolic study using isotopic labeling with this compound, researchers analyzed its impact on lipid metabolism in athletes. The results demonstrated that this compound supplementation led to alterations in lipid profiles and improved metabolic health markers, such as reduced triglycerides and increased HDL cholesterol levels .

- Cancer Cell Studies : Investigations into the antiproliferative effects of this compound on cancer cell lines revealed that it could inhibit cell growth by inducing apoptosis through the modulation of mTOR signaling pathways. This suggests potential therapeutic applications in cancer treatment .

Table 1: Effects of this compound on Muscle Recovery Markers

| Marker | Control Group (Placebo) | This compound Group | p-value |

|---|---|---|---|

| Muscle soreness (VAS) | 7.5 ± 1.2 | 4.3 ± 0.9 | <0.01 |

| Serum creatine kinase (U/L) | 250 ± 50 | 150 ± 30 | <0.05 |

| mTOR activation (pS6K) | 1.0 ± 0.2 | 2.5 ± 0.3 | <0.01 |

Table 2: Metabolic Changes Induced by this compound Supplementation

| Metabolite | Baseline (Control) | After Supplementation | Change (%) |

|---|---|---|---|

| Triglycerides (mg/dL) | 150 ± 20 | 120 ± 15 | -20% |

| HDL Cholesterol (mg/dL) | 40 ± 5 | 50 ± 5 | +25% |

| Insulin Sensitivity (HOMA) | 3.0 ± 0.5 | 1.8 ± 0.4 | -40% |

Eigenschaften

IUPAC Name |

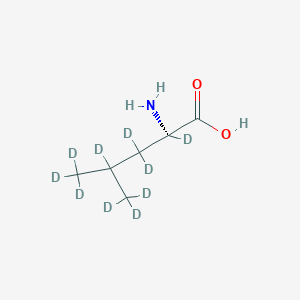

(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584053 | |

| Record name | Deuterated L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106972-44-5 | |

| Record name | Deuterated L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why are deuterated amino acids like L-Leucine-d10 useful in NMR studies of large proteins?

A1: Large proteins present challenges for NMR analysis due to spectral overlap and rapid signal decay. Incorporating deuterated amino acids like this compound can significantly simplify NMR spectra. Deuterium has a smaller gyromagnetic ratio than hydrogen, leading to reduced dipolar coupling and thus, narrower linewidths in the NMR spectra [, ]. This improves resolution and allows for easier identification and assignment of individual resonances, particularly in crowded spectral regions.

Q2: How are specific labeling strategies with deuterated amino acids beneficial?

A2: Strategically incorporating this compound at specific positions within a large protein provides targeted insights into the protein's structure and dynamics. For example, labeling methyl groups in a specific domain allows researchers to focus on that region's interactions or conformational changes [, ]. This targeted approach simplifies data analysis and provides more detailed information about specific protein regions compared to uniform deuteration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.